2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE
Overview
Description
2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE is a complex organic compound with a unique structure that includes multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the pyrano[3,2-c]chromene core: This can be achieved through a series of cyclization reactions.
Introduction of the vinyl group: This step often involves the use of vinylation reagents under specific conditions.
Addition of the methyl and pentenyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen atoms.
Substitution: Functional groups in the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, triggering cellular responses.
Signal transduction: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DIMETHYL-6-(4-METHYL-3-PENTENYL)BICYCLO[3.1.1]HEPT-2-ENE
- 1,7-DIMETHYL-7-(4-METHYL-3-PENTENYL)TRICYCLO[2.2.1.0(2,6)]HEPTANE
Uniqueness
2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethenyl-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,10b-tetrahydropyrano[3,2-c]chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-6-21(4)15-13-18-20(24-21)17-11-7-8-12-19(17)23-22(18,5)14-9-10-16(2)3/h6-8,10-12,18,20H,1,9,13-15H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXELBISQABCQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CCC(OC2C3=CC=CC=C3O1)(C)C=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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